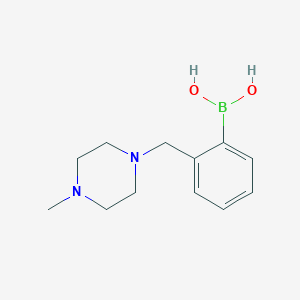

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Description

Historical Context and Development

The development of this compound emerged from the convergence of two major advances in organic chemistry: the evolution of boronic acid chemistry and the recognition of piperazine derivatives as privileged scaffolds in medicinal chemistry. The historical trajectory of this compound reflects broader trends in synthetic methodology development and structure-based drug design approaches that characterized early 21st-century pharmaceutical research.

Boronic acids gained prominence in synthetic chemistry following the pioneering work on cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which established these compounds as essential building blocks for carbon-carbon bond formation. The methodology's success in creating complex molecular architectures from simple starting materials drove the development of increasingly sophisticated boronic acid derivatives. Researchers recognized that incorporating bioactive fragments into boronic acid structures could create dual-purpose molecules serving both synthetic and biological functions.

The specific design rationale for this compound reflects strategic considerations in pharmaceutical chemistry where piperazine rings have demonstrated exceptional utility as core structures in drug development programs. The methylpiperazine moiety specifically offers advantages in terms of solubility enhancement and metabolic stability compared to unsubstituted piperazine analogs. Historical patent filings and research publications from the mid-2010s indicate that this compound was initially developed as part of broader medicinal chemistry campaigns targeting kinase inhibition and enzyme modulation.

The compound's entry into commercial availability occurred around 2014-2015, as evidenced by its initial registration in chemical supplier databases and the establishment of standardized synthetic protocols for its preparation. The timing coincided with increased pharmaceutical industry interest in boronic acid-containing drug candidates and the growing recognition of piperazine scaffolds as valuable pharmacophores. This historical context explains the compound's current prominence in both academic research settings and industrial pharmaceutical development programs.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems primarily from its exceptional utility in Suzuki-Miyaura cross-coupling reactions, where the boronic acid functionality serves as a nucleophilic partner in palladium-catalyzed carbon-carbon bond formation processes. The compound's reactivity profile demonstrates compatibility with a wide range of electrophilic coupling partners, including aryl halides, vinyl halides, and heteroaryl bromides, making it a versatile building block for complex molecule synthesis.

Research investigations have established that the piperazine substituent does not significantly interfere with the boronic acid's reactivity in cross-coupling reactions, allowing for efficient incorporation of the complete molecular framework into target structures. This compatibility represents a significant advantage over boronic acids bearing more sterically demanding or electronically disruptive substituents. The methylpiperazine group actually enhances the compound's solubility in polar reaction media, facilitating reactions under aqueous or mixed aqueous-organic conditions that are often preferred for pharmaceutical synthesis.

In medicinal chemistry contexts, the compound serves multiple strategic functions beyond its role as a synthetic intermediate. The piperazine moiety contributes to favorable pharmacokinetic properties, including enhanced aqueous solubility and improved bioavailability profiles compared to purely aromatic scaffolds. These characteristics make the compound particularly attractive for drug discovery programs where oral bioavailability and aqueous formulation compatibility represent critical design constraints.

Table 2: Applications of this compound in Synthetic Chemistry

The compound's design incorporates structural features that optimize drug-like properties according to established pharmaceutical guidelines. The molecular weight falls within preferred ranges for oral drug candidates, while the polar surface area and hydrogen bonding characteristics support favorable absorption and distribution profiles. These properties position the compound as an attractive starting point for lead optimization campaigns in therapeutic areas requiring central nervous system penetration or oral administration.

Recent applications in medicinal chemistry have focused on the development of kinase inhibitors and enzyme modulators where the boronic acid group can participate in reversible covalent interactions with target proteins. This reactivity mode offers potential advantages in terms of selectivity and potency compared to traditional non-covalent binding mechanisms. The piperazine component provides additional opportunities for structure-activity relationship optimization through substitution pattern modifications and conformational constraint strategies.

Current Research Landscape

Contemporary research involving this compound spans multiple domains of chemical and pharmaceutical science, reflecting the compound's versatility and continued relevance in modern synthetic programs. Current investigations focus particularly on expanding the scope of palladium-catalyzed cross-coupling reactions using this boronic acid derivative as a model substrate for methodological development and optimization studies.

Recent publications have explored the compound's behavior in advanced cross-coupling methodologies, including nickel-catalyzed reactions and photoredox-mediated transformations that extend beyond traditional palladium chemistry. These studies demonstrate that the methylpiperazine substituent remains compatible with emerging catalytic systems, suggesting continued utility as synthetic methodology evolves. The compound's participation in these reactions provides valuable mechanistic insights that inform the design of related boronic acid derivatives for specialized applications.

Drug discovery research continues to leverage the compound's dual functionality in structure-based design approaches targeting specific enzyme families. Current pharmaceutical programs investigate its incorporation into inhibitor frameworks for protein kinases, particularly those involved in cancer cell signaling pathways and inflammatory processes. The boronic acid group's capacity for reversible covalent binding interactions with serine and threonine residues in enzyme active sites offers unique opportunities for developing highly selective inhibitors.

Table 3: Current Research Applications and Findings

| Research Area | Specific Focus | Key Findings | Implications |

|---|---|---|---|

| Synthetic Methodology | Advanced cross-coupling reactions | Compatible with nickel and photoredox catalysis | Expanded synthetic utility |

| Drug Discovery | Kinase inhibitor development | Effective reversible covalent binding | Enhanced selectivity potential |

| Chemical Biology | Enzyme modulation studies | Favorable pharmacokinetic properties | Improved tool compound design |

| Materials Science | Functional polymer synthesis | Stable incorporation into polymer backbones | Novel material applications |

Academic research groups have also investigated the compound's potential in chemical biology applications, where its unique structural features enable the development of molecular probes for studying enzyme function and cellular processes. The combination of synthetic accessibility and biological activity makes it particularly attractive for creating tool compounds that can be readily modified to incorporate fluorescent tags, affinity handles, or other functional elements required for biochemical studies.

Emerging research directions include investigations into the compound's behavior in flow chemistry systems and continuous manufacturing processes that are increasingly important for pharmaceutical production. The compound's stability under flow conditions and compatibility with inline purification methods position it favorably for integration into modern manufacturing paradigms. These studies contribute to broader efforts aimed at improving the efficiency and sustainability of pharmaceutical synthesis operations.

Materials science applications represent an expanding area of investigation where the compound's boronic acid functionality enables incorporation into polymer networks and functional materials. Research groups have explored its use in creating responsive materials that undergo structural changes in response to specific chemical stimuli, leveraging the reversible covalent binding properties of boronic acids. These applications demonstrate the compound's continued relevance beyond traditional pharmaceutical chemistry contexts.

Properties

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5,16-17H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWYXYIAYRKIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Nucleophilic Substitution and Boronic Acid Derivatives

Method Overview:

This approach involves the reaction of phenylboronic acid derivatives with methylated piperazine compounds. The key step is the nucleophilic substitution where the piperazine moiety attaches to the phenyl ring bearing the boronic acid group.

- Starting with 2-formylphenylboronic acid, the aldehyde reacts with N-methylpiperazine derivatives.

- The reaction is typically carried out in methanol at room temperature or slightly elevated temperatures.

- Reductive amination is employed using sodium borohydride (NaBH4) to convert the aldehyde to the corresponding methylated amine.

- Synthesis involving 2-formylphenylboronic acid and N-methylpiperazine in methanol, followed by NaBH4 reduction, yields the target compound with moderate to high efficiency.

- Crystallization from solvents such as acetonitrile and methylene chloride ensures purity.

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2-formylphenylboronic acid + N-methylpiperazine | Methanol | Room temp, 24h | Not specified | Formation of imine intermediate |

| 2 | NaBH4 | - | Vigorous stirring, 2h | ~54% | Reduction to methylpiperazine derivative |

Multi-step Synthesis via Boronic Ester Intermediates

Method Overview:

This route involves the formation of boronic esters, which are subsequently hydrolyzed to yield the free boronic acid. The process often employs boronic esters like bis(pinacolato)boronate derivatives.

- Synthesis begins with the reaction of phenylboronic acid derivatives with piperazine derivatives bearing suitable leaving groups.

- The boronic ester is formed through transesterification or coupling reactions.

- Hydrolysis under acidic conditions liberates the free boronic acid.

- The use of boronic esters such as bis(pinacolato)phenylboronic acid derivatives allows for more controlled reactions.

- Hydrolysis with dilute acids yields the free acid with high purity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Boronic ester + piperazine derivative | Acidic hydrolysis | Not specified | Produces the target boronic acid |

Reductive Amination of Phenylboronic Acid Derivatives

Method Overview:

This method employs reductive amination to attach the methylpiperazine moiety directly to the phenyl ring bearing a boronic acid group.

- React phenylboronic acid derivatives with formaldehyde or paraformaldehyde in the presence of methylpiperazine.

- Use reducing agents like NaBH4 to facilitate the formation of the methylated piperazine linkage.

- The process is efficient when performed at low temperatures (-10°C to room temperature).

- Purification often involves crystallization or chromatography.

| Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|

| Phenylboronic acid + formaldehyde + methylpiperazine | Methanol | -10°C to room temp | Not specified | High selectivity for mono-substitution |

Data Summary and Comparative Table

Chemical Reactions Analysis

Types of Reactions: 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

Conditions: Mild temperatures (50-80°C), aqueous or organic solvents (e.g., ethanol, toluene).

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of various pharmaceuticals and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

- Key Intermediate in Synthesis :

- 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid serves as an intermediate in the synthesis of complex organic molecules. Its ability to form reversible covalent bonds with diols makes it valuable for constructing various chemical architectures.

- Catalysis :

- The compound can be utilized in catalytic reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Applications in Medicinal Chemistry

- Drug Development :

- Biological Activity :

- Protein Interaction Studies :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes | |

| Protein Binding | Selective binding to target proteins |

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)phenylboronic acid | Similar piperazine structure | Lacks additional functional groups |

| Phenylboronic acid | Simple phenylboronic structure | No piperazine or additional functional groups |

| 3-(Aminomethyl)phenylboronic acid | Aminomethyl instead of piperazine | Different functional group impacts reactivity |

Case Studies

- Inhibitory Effects on Cancer Cell Lines :

- Neuroprotective Properties :

- Target Engagement Assays :

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid in the Suzuki–Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Molecular Weight : Ranges from 220.08 (para-substituted analog) to 302.22 g/mol (pinacol esters), affecting diffusion and bioavailability.

- Linker Impact : Methylpiperazine attached via -CH2- (ortho) vs. -CO- (meta) alters electronic density on the phenyl ring, impacting reactivity in cross-couplings .

Biological Activity

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biological targets, including enzymes and proteins. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group attached to a phenyl ring and a piperazine moiety. The presence of the piperazine ring is significant as it may enhance the solubility and bioavailability of the compound.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 225.07 g/mol |

| Functional Groups | Boronic acid, Piperazine |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The boronic acid moiety can reversibly bind to serine proteases and other enzymes, altering their activity. For example, studies have shown that similar boronic acids can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Enzyme Inhibition

Research indicates that phenylboronic acids can act as inhibitors against various enzymes, including:

- Serine β-lactamases (SBLs) : These enzymes hydrolyze β-lactam antibiotics, leading to resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Compounds similar to this compound have shown synergistic effects when combined with antibiotics like meropenem .

- Proteasome Inhibition : The structure of this compound allows it to function similarly to bortezomib, a known proteasome inhibitor used in cancer therapy. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Against Pathogens

The compound has been evaluated for its antimicrobial properties against various pathogens.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity:

- Against Gram-negative bacteria : It has been shown to inhibit clinical strains expressing β-lactamases, restoring the efficacy of β-lactam antibiotics .

Antifungal Activity

Boronic acids have also been investigated for their antifungal properties. Compounds structurally related to this compound were found to exhibit varying degrees of antifungal activity against species such as Candida albicans and Aspergillus fumigatus .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Synergistic Effects with Antibiotics : A study demonstrated that when combined with meropenem, this compound significantly reduced the minimum inhibitory concentration (MIC) required for bacterial growth inhibition against resistant strains .

- Anticancer Properties : In cancer cell lines, this compound has been shown to induce apoptosis through proteasome inhibition, leading to cell cycle arrest at the G2/M phase .

- Mechanism Elucidation : Molecular docking studies revealed that the compound binds effectively to active sites of target enzymes, suggesting a strong interaction that could be exploited for drug design .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety. For example, palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) facilitate coupling between aryl halides and boronic acids. A multi-step approach may involve introducing the 4-methylpiperazine group via nucleophilic substitution or reductive amination . Key intermediates, such as tert-butyl-protected piperazine derivatives, are often employed to enhance reaction specificity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm the piperazine ring’s integration and methylene bridge connectivity. Aromatic protons of the phenylboronic acid appear as distinct signals (δ 7.2–8.0 ppm) .

- ¹¹B NMR : Detects boronic acid functionality (δ 25–35 ppm).

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

- X-ray crystallography : Resolves steric effects of the 4-methylpiperazine group using programs like SHELXL .

Q. How is purity assessed during synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Buffered mobile phases (e.g., sodium acetate/1-octanesulfonate, pH 4.6) improve peak resolution. Purity thresholds >97% are typical for research-grade material .

Advanced Research Questions

Q. What mechanistic challenges arise in coupling reactions involving the 4-methylpiperazine group?

- Analysis : Steric hindrance from the methylpiperazine substituent can reduce coupling efficiency. Computational studies (DFT) suggest that electron-donating effects of piperazine enhance boronic acid reactivity but may compete with undesired coordination to palladium catalysts. Optimizing ligand-to-metal ratios (e.g., BINAP:Pd) mitigates this . Kinetic studies using in situ IR spectroscopy can track intermediate formation .

Q. How do solvent and temperature influence crystallinity in X-ray studies?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) yields single crystals. Temperature gradients (e.g., cooling from 25°C to 4°C) reduce disorder in the piperazine ring. SHELXD/SHELXE software resolves twinning issues common in boronic acid derivatives .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

- Case Study : Discrepancies in yields (e.g., 31% vs. 69% in similar procedures ) may stem from varying catalyst activation (e.g., LHMDS vs. NaOtBu). Systematic screening via Design of Experiments (DoE) identifies optimal conditions (e.g., 80°C, 18 hours, 5 mol% Pd loading) .

Methodological Guidance Tables

Key Considerations for Researchers

- Steric Effects : The methylpiperazine group necessitates bulky ligand systems (e.g., XPhos) to prevent catalyst poisoning .

- Acid Sensitivity : Boronic acid hydrolysis under acidic conditions requires neutral pH buffers during workup .

- Computational Tools : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.